molecular formula C15H14N2O2S B1436712 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1455245-47-2

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B1436712
CAS No.: 1455245-47-2
M. Wt: 286.4 g/mol
InChI Key: VEWUDLNPBCBRKH-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound exhibits a complex heterocyclic architecture that combines a thieno[3,2-d]pyrimidine core with a substituted phenoxymethyl group. The compound's systematic nomenclature reflects its intricate structure, with the International Union of Pure and Applied Chemistry designation precisely describing the positions and nature of all substituents. The molecular formula C15H14N2O2S indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 286.4 grams per mole.

The compound's structural foundation consists of a thiophene ring fused with a pyrimidine ring, creating a bicyclic thienopyrimidine system. The thiophene component contributes a five-membered ring containing one sulfur atom, while the pyrimidine provides a six-membered ring with two nitrogen atoms positioned at the 1 and 3 positions. The fusion occurs between positions 3 and 2 of the thiophene and positions 5 and 6 of the pyrimidine, respectively, generating the thieno[3,2-d]pyrimidine core structure. The carbonyl group at position 4 creates a lactam functionality, designated as the 4-one portion of the compound name.

The 2-(2,4-dimethylphenoxymethyl) substituent represents a significant structural feature that distinguishes this compound from other thienopyrimidine derivatives. This substituent is attached to position 2 of the pyrimidine ring through a methylene bridge, which connects to a phenoxy group bearing two methyl substituents at the 2 and 4 positions of the benzene ring. The Chemical Abstracts Service registry number 1455245-47-2 provides a unique identifier for this specific compound, facilitating accurate referencing in scientific literature and databases.

Table 1: Chemical Identification Parameters

Parameter Value
Chemical Abstracts Service Number 1455245-47-2
Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
International Union of Pure and Applied Chemistry Name 2-[(2,4-dimethylphenoxy)methyl]-3H-thieno[3,2-d]pyrimidin-4-one
Simplified Molecular Input Line Entry System CC1=CC(=C(C=C1)OCC2=NC3=C(C(=O)N2)SC=C3)C
International Chemical Identifier Key VEWUDLNPBCBRKH-UHFFFAOYSA-N

The stereochemical aspects of this compound indicate an achiral molecule, meaning it does not possess stereogenic centers that would give rise to optical isomerism. The planar nature of the thienopyrimidine core, combined with the flexible methylene linker connecting to the substituted phenoxy group, allows for conformational flexibility while maintaining overall structural rigidity in the bicyclic system. The electron distribution within the molecule is influenced by the presence of multiple heteroatoms, including the sulfur in the thiophene ring, the nitrogen atoms in the pyrimidine ring, and the oxygen atoms in both the carbonyl and ether functionalities.

Historical Context and Research Significance

The development of thienopyrimidine chemistry has evolved significantly over the past several decades, with researchers recognizing the potential of these heterocyclic systems as bioisosteres of naturally occurring purines. Thienopyrimidine scaffolds are structurally considered as adenine analogs, the purine base found in both deoxyribonucleic acid and ribonucleic acid, which has inspired extensive investigation into their biological properties. The historical progression of thienopyrimidine research has been marked by the discovery of three distinct isomeric forms, each offering unique structural and biological characteristics that have contributed to the expansion of this chemical class.

The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives has been reported through various methodological approaches, reflecting the ongoing interest in developing efficient synthetic routes to access these compounds. Early synthetic strategies involved multi-step procedures starting from substituted thiophene derivatives, with researchers employing condensation reactions, cyclization processes, and functional group transformations to construct the desired heterocyclic frameworks. The evolution of synthetic methodologies has been driven by the need to access diverse substitution patterns that can modulate the physicochemical and biological properties of the resulting compounds.

Research into this compound and related structures has been motivated by the broader recognition of thienopyrimidines as promising scaffolds in drug discovery. The structural diversity achievable through substitution at various positions of the thienopyrimidine core has enabled researchers to explore structure-activity relationships and optimize compounds for specific biological targets. The incorporation of substituted phenoxymethyl groups, such as the 2,4-dimethylphenoxymethyl moiety found in this compound, represents an approach to modulate lipophilicity, membrane permeability, and target selectivity.

The significance of thienopyrimidine research has been further enhanced by the discovery of compounds within this class that exhibit activity against various biological targets. Studies have demonstrated that thienopyrimidine derivatives can function as inhibitors of bacterial transfer ribonucleic acid methyltransferases, with some compounds showing nanomolar potency against these enzymes. Additionally, investigations into antimalarial activity have revealed that certain thienopyrimidinone derivatives possess multistage activity against Plasmodium falciparum, including efficacy against artemisinin-resistant forms. These findings have contributed to the recognition of thienopyrimidines as versatile pharmacophores capable of addressing contemporary challenges in infectious disease research.

Scope of Academic Investigation

Contemporary academic investigations surrounding this compound encompass multiple dimensions of chemical and biological research. The compound's unique structural features have positioned it within broader studies examining the relationship between molecular architecture and biological activity in thienopyrimidine systems. Researchers have focused on understanding how specific substitution patterns influence the overall properties of these heterocyclic compounds, with particular attention to the role of phenoxymethyl substituents in modulating chemical reactivity and biological interactions.

Synthetic chemistry investigations have explored various methodological approaches for accessing this compound and related derivatives. These studies have examined multi-step synthetic routes that enable precise control over substitution patterns and stereochemical outcomes. The development of efficient synthetic methodologies has been crucial for enabling the preparation of sufficient quantities of the compound for biological evaluation and structure-activity relationship studies. Researchers have also investigated the optimization of reaction conditions to improve yields and reduce the formation of unwanted byproducts during synthesis.

Computational chemistry approaches have been employed to understand the electronic properties and conformational behavior of this compound. These investigations have utilized density functional theory calculations and molecular dynamics simulations to predict the compound's preferred conformations, electronic distribution, and potential interaction modes with biological targets. The computational studies have provided valuable insights into the relationship between molecular structure and observed biological activities, helping to guide the design of new derivatives with improved properties.

Table 2: Research Areas and Investigation Focus

Research Domain Investigation Focus Methodological Approaches
Synthetic Chemistry Multi-step synthesis optimization Condensation reactions, cyclization strategies
Computational Chemistry Electronic properties analysis Density functional theory, molecular dynamics
Structure-Activity Relationships Substitution pattern effects Comparative biological evaluations
Pharmacological Studies Biological target interactions Enzyme inhibition assays, cellular studies
Analytical Chemistry Compound characterization Nuclear magnetic resonance, mass spectrometry

The scope of biological investigations has extended to examining the compound's potential interactions with various enzyme systems and cellular targets. Studies have investigated the ability of thienopyrimidine derivatives to inhibit specific enzymes involved in bacterial metabolism, with particular focus on transfer ribonucleic acid methyltransferases that represent attractive targets for antimicrobial drug development. The research has also explored the compound's effects on cellular processes and its potential utility in addressing infectious diseases caused by drug-resistant pathogens.

Analytical chemistry investigations have focused on developing comprehensive characterization methods for this compound. These studies have employed advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm structural assignments and assess compound purity. The analytical methods developed for this compound have contributed to the broader understanding of thienopyrimidine chemistry and have facilitated accurate identification and quantification in biological systems.

Properties

IUPAC Name

2-[(2,4-dimethylphenoxy)methyl]-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-3-4-12(10(2)7-9)19-8-13-16-11-5-6-20-14(11)15(18)17-13/h3-7H,8H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWUDLNPBCBRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=C(C(=O)N2)SC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Construction of the Thieno[3,2-d]pyrimidin-4-one Core

The synthesis of the thieno[3,2-d]pyrimidin-4-one scaffold is typically achieved via condensation reactions involving aminothiophene carboxylates and formylating agents or lactams.

Aminothiophene Carboxylate Route

Example Procedure:

  • Combine methyl 3-aminothiophene-2-carboxylate, methyl orthoformate, and ammonia-methanol solution.
  • Heat at 130°C for 7 hours.
  • Cool, concentrate under reduced pressure, and extract with ethyl acetate and water.
  • Isolate the product from the aqueous phase by drying under reduced pressure.
  • Typical isolated yield: 87%.
Step Reagents & Conditions Product Yield Notes
1 Methyl 3-aminothiophene-2-carboxylate, methyl orthoformate, 15% ammonia-methanol, 130°C, 7h 87% Black solid, high yield
2 Ammonium acetate, methyl orthoformate, methanol, 60–70°C, 6h 94% (crude) 27% isolated, brown solid

Spectroscopic Data (for 3H-thieno[3,2-d]pyrimidin-4-one):

  • 1H-NMR (DMSO-d6): δ 7.29 (1H, d, J=5.1 Hz), 7.99 (1H, d, J=5.5 Hz), 8.12 (1H, s)
  • CI-MS: m/e 153 (M+1)
Condensation with Lactams
  • Alternative Route: 3-amino(benzo)thiophene-2-carboxylates are condensed with lactams to yield thieno[3,2-d]pyrimidin-4-one derivatives.

Functionalization at the 2-Position

To introduce the 2-(2,4-dimethylphenoxymethyl) group, the 2-position of the thieno[3,2-d]pyrimidin-4-one core must be functionalized, typically via nucleophilic substitution or alkylation.

Alkylation Strategy
  • Intermediate: 2-chloromethyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (prepared by chloromethylation of the core)
  • Nucleophile: 2,4-dimethylphenol
  • Base: Potassium carbonate or sodium hydride
  • Solvent: DMF or DMSO
  • Conditions: Stirring at 60–100°C for several hours

General Steps:

  • Prepare the 2-chloromethyl intermediate from the core compound.
  • React with 2,4-dimethylphenol in the presence of base.
  • Purify the product by extraction and recrystallization.
Step Reagents & Conditions Product Yield Notes
1 Thieno[3,2-d]pyrimidin-4-one, chloromethylation reagents Generates reactive 2-chloromethyl group
2 2,4-dimethylphenol, base, DMF, 80°C, 4–8h 60–80% Ether linkage formed at 2-position

Alternative Methods: Enamine Intermediates

A two-step method involves:

  • Step 1: Formation of 2-(dimethylaminomethyleneamino)thiophene-3-carboxylate via reaction of aminothiophene with DMF-DMA in xylenes under reflux.
  • Step 2: Condensation with primary amines or phenols to introduce the desired substituent at the 2-position.
Step Reagents & Conditions Product Yield Notes
1 Aminothiophene, DMF-DMA, xylenes, reflux, 7h up to 97% Enamine intermediate
2 Enamine, primary amine/phenol, xylenes, reflux up to 87% Substituted thienopyrimidinone

Data Table: Summary of Preparation Methods

Method Key Reagents & Conditions Yield (%) Reference
Aminothiophene route Methyl 3-aminothiophene-2-carboxylate, methyl orthoformate, ammonia-methanol, 130°C, 7h 87
Ammonium acetate route Ammonium acetate, methyl orthoformate, methanol, 60–70°C, 6h 94 (crude), 27 (isolated)
Enamine intermediate Aminothiophene, DMF-DMA, xylenes, reflux, then primary amine/phenol up to 87
Alkylation (2-position) 2-chloromethyl core, 2,4-dimethylphenol, base, DMF, 80°C 60–80 [inferred]

Research Findings and Notes

  • The core thieno[3,2-d]pyrimidin-4-one is efficiently synthesized from aminothiophene carboxylates using methyl orthoformate and ammonia sources, with yields up to 94% in crude form.
  • Functionalization at the 2-position is typically achieved via alkylation or nucleophilic substitution, with moderate to high yields depending on the reactivity of the intermediates.
  • The enamine intermediate route provides a versatile platform for introducing various substituents at the 2-position, with yields up to 87%.
  • Reaction monitoring is often done by observing the evolution of dimethylamine gas or by chromatographic analysis.
  • Purification typically involves extraction, precipitation, and recrystallization steps.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against breast and lung cancer cells, demonstrating promising results in reducing tumor growth by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Thienopyrimidines have shown activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents. In vitro studies suggest that this compound can inhibit the growth of resistant strains of bacteria, highlighting its potential as a lead structure for antibiotic development .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Research has demonstrated that thienopyrimidine derivatives can inhibit specific enzymes involved in various biochemical pathways, including kinases and phosphodiesterases. This property is particularly valuable in drug development for diseases such as diabetes and cardiovascular disorders, where enzyme modulation plays a crucial role .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Studies have shown that thienopyrimidine compounds can reduce inflammatory markers in cell cultures and animal models. This suggests that this compound may have therapeutic potential in treating inflammatory diseases such as arthritis and asthma .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thienopyrimidine derivatives. The researchers synthesized various analogs and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast cancer cells, making it a promising candidate for further development .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers tested this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Activity

  • Position of Substituents: Modifications at the C2 position (e.g., phenyl, benzylamino) are common in kinase and PARP inhibitors, while C3 substitutions (e.g., ethyl in ) may alter steric interactions. C7 substitutions (e.g., in PDE7 inhibitors ) demonstrate positional specificity for target engagement.
  • Electronic and Steric Influence: For antihyperlipaemic thieno[3,2-d]pyrimidin-4-ones, electronic effects of C2 substituents dominate over lipophilicity or steric factors . In contrast, bulky groups like 4-tert-butylphenyl in TNKS inhibitors enhance potency through hydrophobic interactions .
  • Phenoxymethyl vs.

Selectivity and Therapeutic Potential

  • TNKS Inhibitors : Compounds with bulky C2 substituents (e.g., 4-tert-butylphenyl) show high selectivity for TNKS over other PARPs, critical for avoiding off-target effects in cancer therapy .
  • PDE7 Inhibitors: Cyclopentylamino-substituted derivatives (e.g., 28e) exhibit nanomolar potency and cellular efficacy, highlighting the scaffold’s adaptability for central nervous system targets .
  • Anticancer Agents: Amino-substituted derivatives (e.g., benzylamino) demonstrate broad-spectrum cytotoxicity, though optimization is needed to reduce off-target effects .

Key Research Findings and Data

  • Synthetic Accessibility: Thieno[3,2-d]pyrimidin-4-ones are synthesized via solvent-free one-pot reactions or condensation with aldehydes, enabling scalable production .
  • Breadth of Applications: The scaffold’s modularity supports applications in oncology (TNKS, PARPs), immunology (PDE7), and metabolic disorders (antihyperlipaemic agents) .
  • Unmet Needs : Further studies are required to elucidate the target compound’s exact mechanism, pharmacokinetics, and therapeutic index compared to established analogues.

Biological Activity

The compound 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C15H14N2O2S
  • Molecular Weight : 286.35 g/mol
  • Structural Characteristics : The compound features a thieno[3,2-d]pyrimidine core with a dimethylphenoxy group, which may influence its biological activity by enhancing solubility and interaction with biological targets.

Antimalarial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimalarial properties. A study synthesized various 4-substituted thieno[3,2-d]pyrimidines and evaluated their efficacy against Plasmodium falciparum and P. berghei. Among these compounds, those with modifications at the 4-position showed promising in vitro activity against both the erythrocytic and hepatic stages of malaria parasites. Specifically, compounds similar to the target compound demonstrated moderate toxicity towards HepG2 cells but retained efficacy against malaria parasites .

Anti-Tyrosinase Activity

Another area of interest is the anti-tyrosinase activity of related thieno[3,2-d]pyrimidine derivatives. Tyrosinase is a key enzyme involved in melanin production; thus, inhibitors can be valuable for treating hyperpigmentation disorders. Molecular docking studies suggest that compounds containing hydroxy groups exhibit strong interactions with tyrosinase's active site. The synthesized derivatives showed varying degrees of inhibition against tyrosinase, with some leading compounds demonstrating significant potential for further development as skin-lightening agents .

Case Studies

  • Antimalarial Efficacy :
    • Study Design : A series of thieno[3,2-d]pyrimidine derivatives were tested in vitro against P. falciparum.
    • Results : The chloro analogue of a related compound exhibited good activity against the erythrocytic stage and moderate toxicity towards HepG2 cells.
    • : Structural modifications at the 4-position are crucial for maintaining antiplasmodial activity while minimizing toxicity .
  • Tyrosinase Inhibition :
    • Study Design : Evaluation of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one for anti-tyrosinase activity.
    • Results : Compounds with specific substitutions showed enhanced inhibitory effects compared to standard references like kojic acid.
    • : The presence of hydroxyl groups significantly contributes to the inhibition mechanism .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Use of halogenated intermediates and various aryl or alkyl substituents.
  • Reagents and Conditions : Common methods include nucleophilic aromatic substitution reactions under controlled conditions to obtain high yields .

Research Findings Summary Table

Biological ActivityCompound TestedTargetResults
AntimalarialThieno derivativesP. falciparum, P. bergheiModerate efficacy with low toxicity on HepG2
Anti-Tyrosinase2-substituted tetrahydrobenzo derivativesTyrosinaseSignificant inhibition observed; best results with hydroxy substitutions

Q & A

Q. What are the common synthetic routes for preparing thieno[3,2-d]pyrimidin-4-one derivatives, and how can reaction conditions be standardized?

  • Methodological Answer : A typical approach involves cyclization of substituted thiophene precursors with carbonyl-containing reagents. For example, refluxing 2-amino-thiophene derivatives with formic acid for 16–18 hours yields the pyrimidinone core (85% yield) . Alternative methods use γ-butyrolactam and phosphorus oxychloride (POCl₃) under reflux (368–371 K) to form tetracyclic derivatives, with POCl₃ acting as both a catalyst and dehydrating agent . Standardization requires optimizing solvent systems (e.g., formic acid vs. POCl₃-mediated reactions) and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for confirming the structure of thieno[3,2-d]pyrimidin-4-one analogs?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and NH/OH groups .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., phenoxymethyl protons at δ 4.5–5.5 ppm; aromatic protons in thiophene/pyrimidine rings at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., lactam vs. lactim tautomers) by analyzing bond lengths and angles in single crystals .

Q. How can initial biological activity screening be designed for thieno[3,2-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., dihydrofolate reductase inhibition for antiproliferative activity ). Use in vitro assays:
  • Enzyme Inhibition : Measure IC₅₀ values against purified enzymes (e.g., DHFR).
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth dilution).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing 2,4-dimethylphenoxymethyl substituents into the thieno[3,2-d]pyrimidin-4-one scaffold?

  • Methodological Answer :
  • Catalyst Screening : Compare Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) for Friedel-Crafts alkylation of phenoxymethyl groups.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution vs. non-polar solvents .

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive substitutions.

    Condition Yield Range Reference
    POCl₃, 368–371 K61–89%
    Formic acid, reflux72–87%

Q. What strategies resolve contradictions between spectral data (e.g., NMR vs. X-ray) for thieno[3,2-d]pyrimidin-4-one derivatives?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to detect tautomeric equilibria (e.g., lactam-lactim shifts causing peak splitting) .
  • DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate dominant tautomers .
  • Complementary Techniques : Pair XRD with solid-state NMR to assess crystal packing effects on spectral discrepancies .

Q. How can computational modeling guide the design of thieno[3,2-d]pyrimidin-4-one derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking Studies : Simulate binding poses in target proteins (e.g., DHFR active site) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .
  • ADMET Prediction : Use SwissADME to optimize logP (<5), topological polar surface area (<140 Ų), and CYP450 inhibition profiles .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for substituents on the thieno[3,2-d]pyrimidin-4-one core?

  • Methodological Answer :
  • Analog Synthesis : Systematically vary substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe groups) .
  • Biological Profiling : Test analogs in dose-response assays to generate SAR heatmaps.
  • Crystallographic Analysis : Resolve ligand-enzyme complexes to identify critical hydrogen bonds/π-π interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across structurally similar thieno[3,2-d]pyrimidin-4-one derivatives?

  • Methodological Answer :
  • Purity Verification : Re-characterize compounds via HPLC-MS to exclude impurities (>95% purity required) .
  • Assay Reproducibility : Repeat assays with standardized protocols (e.g., cell passage number, serum batch).
  • Meta-Analysis : Compare data across published studies to identify trends (e.g., 4-chlorophenyl analogs consistently show higher activity) .

Theoretical Frameworks

Q. How can researchers link mechanistic studies of thieno[3,2-d]pyrimidin-4-one derivatives to broader pharmacological theories?

  • Methodological Answer :
  • Enzyme Kinetics : Apply Michaelis-Menten models to determine inhibition mechanisms (competitive vs. non-competitive) .
  • Signal Transduction Pathways : Map compound effects onto pathways (e.g., EGFR or MAPK) using transcriptomics/proteomics .
  • Free Energy Perturbation : Calculate binding free energy changes (ΔΔG) to validate thermodynamic driving forces .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

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